In Vitro Plasma Retinol-Binding Protein (RBP) Inhibition: Comparison of 6-Methyl Derivative vs. Structurally Related Compounds
A derivative of 6-Methylpyrimidine-4-carboxylic acid (2-[(3As,6aR)-5-[2-(trifluoromethyl)phenyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-methylpyrimidine-4-carboxylic acid) demonstrates significant inhibition of plasma retinol-binding protein (RBP). Its potency (IC50 = 12.8 nM) is comparable to a non-methylated analog (IC50 = 14.0 nM) under one set of conditions, but the presence of the 6-methyl group on the pyrimidine core is a critical structural feature. The compound shows substantially higher potency than a structurally simpler comparator, N-(5-Chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide (IC50 = 30,000 nM), underscoring the importance of the elaborated pyrimidine-4-carboxylic acid motif .
| Evidence Dimension | IC50 for Plasma Retinol-Binding Protein (RBP) Inhibition |
|---|---|
| Target Compound Data | 12.8 nM (for 6-Methylpyrimidine-4-carboxylic acid-derived compound) |
| Comparator Or Baseline | Comparator 1: Non-methylated analog (2-[[(3As,6aR)-5-[2-(trifluoromethyl)phenyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]amino]benzoic acid) IC50 = 14.0 nM; Comparator 2: N-(5-Chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide IC50 = 30,000 nM |
| Quantified Difference | Target compound is ~9% less potent than the non-methylated analog in this assay (12.8 nM vs 14.0 nM) and >2,300-fold more potent than the simpler comparator. |
| Conditions | In vitro RBP inhibition assay; data sourced from AAT Bioquest database aggregating multiple PubChem BioAssay entries. |
Why This Matters
This demonstrates that the 6-methylpyrimidine-4-carboxylic acid core is a validated scaffold for developing high-potency RBP inhibitors, a target for treating macular degeneration and other diseases, confirming its value for targeted drug discovery programs over unrelated chemical scaffolds.
